U-74389G

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C37H50N6O2 |

|---|---|

Molecular Weight |

610.8 g/mol |

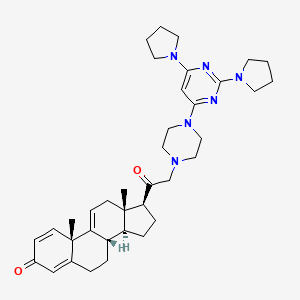

IUPAC Name |

(8S,10S,13S,14S,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C37H50N6O2/c1-36-13-11-27(44)23-26(36)7-8-28-29-9-10-31(37(29,2)14-12-30(28)36)32(45)25-40-19-21-42(22-20-40)34-24-33(41-15-3-4-16-41)38-35(39-34)43-17-5-6-18-43/h11-13,23-24,28-29,31H,3-10,14-22,25H2,1-2H3/t28-,29-,31+,36-,37-/m0/s1 |

InChI Key |

LBGLGTAQLROFTM-IVXSZDMTSA-N |

Isomeric SMILES |

C[C@]12CC=C3[C@H]([C@@H]1CC[C@@H]2C(=O)CN4CCN(CC4)C5=NC(=NC(=C5)N6CCCC6)N7CCCC7)CCC8=CC(=O)C=C[C@@]83C |

Canonical SMILES |

CC12CC=C3C(C1CCC2C(=O)CN4CCN(CC4)C5=NC(=NC(=C5)N6CCCC6)N7CCCC7)CCC8=CC(=O)C=CC83C |

Synonyms |

21-(4-(2,6-di-1-pyrrolidinyl-4- pyrimidinyl)-1-piperazinyl)-pregna-1,4,9(11)-triene-3,20-dione monomethanesulfonate desmethyl tirilazad Pregna-1,4,9(11)-triene-3,20-dione, 21-(4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)-, monomethanesulfonate trilazad mesylate U 74389 U 74389F U 74389G U-74389 U-74389F U-74389G U74389F |

Origin of Product |

United States |

Foundational & Exploratory

U-74389G: A Technical Guide to its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

U-74389G, a 21-aminosteroid of the lazaroid class of compounds, is a potent inhibitor of iron-dependent lipid peroxidation. This document provides a comprehensive technical overview of the antioxidant properties of this compound, detailing its mechanism of action, quantitative effects on oxidative stress biomarkers, and the experimental protocols used for its evaluation. This compound has demonstrated significant efficacy in various preclinical models of oxidative stress, including ischemia-reperfusion injury and traumatic brain injury. Its primary antioxidant action is attributed to the scavenging of lipid peroxyl radicals and stabilization of cell membranes. While its direct effects on key antioxidant signaling pathways such as Nrf2 and MAPK have not been fully elucidated, its established role in mitigating lipid peroxidation makes it a compound of continued interest in the development of therapies for oxidative stress-related pathologies.

Chemical Structure

Chemical Name: 21-[4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]-16alpha-methylpregna-1,4,9(11)-triene-3,20-dione monomethanesulfonate

Molecular Formula: C₃₉H₅₄N₆O₂ · CH₄O₃S

Molecular Weight: 726.9 g/mol

Mechanism of Antioxidant Action

This compound exerts its antioxidant effects primarily through the inhibition of lipid peroxidation, a key process in cellular injury induced by oxidative stress. Its mechanism involves two principal actions:

-

Radical Scavenging: this compound directly scavenges lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.

-

Membrane Stabilization: The lipophilic nature of this compound allows it to intercalate into cellular membranes. This integration decreases membrane fluidity, making the lipid bilayer less susceptible to oxidative attack and the propagation of lipid peroxidation.

The antioxidant activity of this compound is particularly effective against iron-dependent lipid peroxidation and has also been shown to inhibit arachidonic acid-induced lipid peroxidation.

Caption: Mechanism of this compound in inhibiting lipid peroxidation.

Quantitative Data on Antioxidant Effects

The antioxidant efficacy of this compound has been quantified in several studies, demonstrating its ability to modulate various biomarkers of oxidative stress.

Table 1: Effect of this compound on Markers of Lipid Peroxidation

| Biom

U-74389G: A Technical Guide to the Inhibition of Lipid Peroxidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of U-74389G, a 21-aminosteroid (lazaroid) renowned for its potent inhibitory effects on lipid peroxidation. We delve into the core mechanisms of its action, present a compilation of quantitative data from various experimental models, and offer detailed protocols for key assays used to evaluate its efficacy. Furthermore, this guide visualizes the complex signaling pathways and experimental workflows using Graphviz diagrams to facilitate a comprehensive understanding of this compound's role as a neuroprotective and tissue-protective agent against oxidative stress-induced cellular damage.

Introduction to this compound and Lipid Peroxidation

Lipid peroxidation is a detrimental chain reaction initiated by the attack of reactive oxygen species (ROS) on polyunsaturated fatty acids within cellular membranes. This process leads to the formation of lipid peroxyl radicals, which propagate the damage, resulting in compromised membrane integrity, cellular dysfunction, and ultimately, cell death. It is a key pathological mechanism in a range of conditions, including traumatic brain injury, spinal cord injury, stroke, and ischemia-reperfusion injury in various organs[1][2][3].

This compound, a member of the lazaroid family of compounds, is a potent antioxidant designed to counteract the damaging effects of lipid peroxidation[3][4]. Unlike corticosteroids, lazaroids lack glucocorticoid activity, thereby avoiding associated side effects[1]. This compound exerts its protective effects primarily through two mechanisms: scavenging of lipid peroxyl radicals and stabilization of cellular membranes[1][2]. Its ability to intercalate into the lipid bilayer allows it to effectively interrupt the propagation of lipid peroxidation at the site of injury.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of iron-dependent lipid peroxidation[4]. It acts as a powerful antioxidant by scavenging lipid peroxyl radicals, a function similar to that of vitamin E, but with potentially greater potency in certain contexts[1]. By donating a hydrogen atom to the lipid peroxyl radical, this compound neutralizes the radical and terminates the chain reaction.

Furthermore, its aminosteroid structure enables it to localize within the cell membrane, where it can exert a membrane-stabilizing effect[1][2]. This stabilization helps to maintain membrane fluidity and reduce the susceptibility of lipids to oxidative attack. This dual action of radical scavenging and membrane stabilization makes this compound a highly effective inhibitor of lipid peroxidation.

Quantitative Efficacy of this compound

The efficacy of this compound in preventing lipid peroxidation has been demonstrated across a variety of experimental models. The following tables summarize key quantitative findings from several studies.

Table 1: Effect of this compound on Markers of Lipid Peroxidation

| Experimental Model | Biomarker | Treatment Group | Control Group | Percentage Change | Reference |

| Ischemia-Reperfusion Injury (Rat) | Malondialdehyde (MDA) Levels | This compound administered | Ischemia-Reperfusion | -21.02% (p = 0.0001) | [5][6] |

| Hypoxia-Reoxygenation Injury (Rat) | Red Blood Cell Distribution Width (RDW) | This compound administered | Hypoxia-Reoxygenation | -4.96% (p = 0.0175) | [7] |

| Hypoxia-Reoxygenation Injury (Rat) | Mean Platelet Volume (MPV) | This compound administered | Hypoxia-Reoxygenation | +12.77% (p = 0.0001) | [8][9] |

Table 2: Effect of this compound on Antioxidant Enzyme Activity

| Experimental Model | Enzyme | Treatment Group | Control Group | Observation | Reference |

| Focal Cerebral Ischemia (Rat) | Superoxide Dismutase (SOD) | This compound administered | Ischemia | Partially restored activity | |

| Focal Cerebral Ischemia (Rat) | Glutathione (GSH) | This compound administered | Ischemia | Partially restored concentrations |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the impact of this compound on lipid peroxidation and oxidative stress markers.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Malondialdehyde (MDA)

This assay quantifies lipid peroxidation by measuring MDA, a secondary product.

Materials:

-

Tissue homogenate or plasma sample

-

10% Trichloroacetic acid (TCA)

-

0.67% Thiobarbituric acid (TBA) solution

-

Malondialdehyde bis(dimethyl acetal) for standard curve

Procedure:

-

Sample Preparation: Homogenize tissue in a suitable buffer (e.g., RIPA buffer) on ice. For plasma, use as is.

-

Protein Precipitation: To 100 µL of sample, add 200 µL of ice-cold 10% TCA. Incubate on ice for 15 minutes.

-

Centrifugation: Centrifuge at 2,200 x g for 15 minutes at 4°C.

-

Reaction: Transfer 200 µL of the supernatant to a new tube and add 200 µL of 0.67% TBA solution.

-

Incubation: Incubate the mixture in a boiling water bath for 10 minutes.

-

Cooling: Cool the samples on ice.

-

Measurement: Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer[10][11].

-

Quantification: Calculate the MDA concentration using a standard curve prepared with malondialdehyde bis(dimethyl acetal).

Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of the antioxidant enzyme SOD.

Materials:

-

Sample (cell lysate, tissue homogenate, plasma)

-

Assay buffer

-

WST-1 (water-soluble tetrazolium salt) solution

-

Xanthine oxidase solution

Procedure:

-

Sample Preparation: Prepare cell lysates or tissue homogenates in an appropriate buffer. For blood samples, separate plasma and erythrocytes[2][4].

-

Reaction Mixture: In a 96-well plate, add 20 µL of the sample.

-

Add 200 µL of WST working solution to each well.

-

Initiation: Add 20 µL of xanthine oxidase solution to initiate the reaction. Do not add to blank wells[4].

-

Incubation: Incubate the plate at 37°C for 20 minutes[12].

-

Measurement: Read the absorbance at 450 nm using a microplate reader[4][12].

-

Calculation: The SOD activity is determined by the degree of inhibition of the reaction. One unit of SOD is defined as the amount of enzyme that inhibits the rate of WST-1 reduction by 50%.

Glutathione (GSH) Assay

This assay quantifies the total amount of the antioxidant glutathione.

Materials:

-

Sample (whole blood, plasma, tissue homogenate)

-

5% Metaphosphoric acid (MPA) for deproteination

-

Assay buffer

-

DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) reagent

-

Glutathione reductase (GR)

-

NADPH

Procedure:

-

Deproteination: For tissue or cell samples, homogenize in a suitable buffer. For whole blood, lyse the cells. Add an equal volume of cold 5% MPA to the sample, vortex, and centrifuge at >1,000 x g for 5 minutes[13].

-

Sample Dilution: Dilute the supernatant in assay buffer.

-

Reaction Setup: In a 96-well plate, add 50 µL of the diluted sample, calibrators, and controls.

-

Add 50 µL of DTNB reagent to all wells.

-

Add 50 µL of GR reagent to all wells.

-

Incubate for 2-3 minutes at room temperature.

-

Initiation: Add 50 µL of NADPH reagent to start the reaction[13].

-

Measurement: Immediately begin recording the absorbance at 405 nm at 15-20 second intervals for 3 minutes[13][14].

-

Calculation: Determine the GSH concentration from the rate of TNB formation, using a standard curve.

Visualizing the Pathways and Processes

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

Caption: Lipid Peroxidation and Inhibition by this compound.

Caption: Workflow for the TBARS Assay.

Caption: Workflow for the SOD Activity Assay.

Conclusion

This compound stands out as a promising therapeutic agent for conditions where lipid peroxidation is a key driver of pathology. Its dual mechanism of radical scavenging and membrane stabilization provides robust protection against oxidative damage. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the potential of this compound in various clinical applications. The continued exploration of lazaroids and their derivatives is crucial for developing effective treatments for a wide range of oxidative stress-related diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. assaygenie.com [assaygenie.com]

- 3. bioscience.co.uk [bioscience.co.uk]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. The Effect of the Antioxidant Drug “this compound” on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Effect of the Antioxidant Drug "this compound" on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Acute Effect of the Antioxidant Drug this compound on Red Blood Cell Distribution Width Levels During Hypoxia Reoxygenation Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The acute effect of the antioxidant drug “this compound” on mean platelet volume levels during hypoxia reoxygenation injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The acute effect of the antioxidant drug "this compound" on mean platelet volume levels during hypoxia reoxygenation injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mmpc.org [mmpc.org]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lazaroid U-74389G: A Technical Guide to its Discovery, Synthesis, and Core Functional Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the 21-aminosteroid U-74389G, a potent antioxidant and inhibitor of lipid peroxidation. The document details its discovery, outlines a plausible synthetic pathway based on related compounds, and presents its mechanism of action with a focus on its role in mitigating cellular damage induced by oxidative stress. Quantitative data from key preclinical studies are summarized in tabular format for clarity and comparative analysis. Detailed experimental protocols for the synthesis and evaluation of its biological activity are provided to facilitate further research and development. Visual diagrams of relevant signaling pathways and experimental workflows are included to enhance understanding of its complex interactions at the cellular and molecular levels.

Discovery and Rationale

This compound, chemically known as 21-[4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]-pregna-1,4,9(11)-triene-3,20-dione, belongs to a class of compounds known as lazaroids. These 21-aminosteroids were developed as potent inhibitors of lipid peroxidation and scavengers of oxygen free radicals. The primary rationale behind their development was to create neuroprotective agents that could mitigate the secondary damage cascades initiated by oxidative stress in various central nervous system (CNS) injuries, such as spinal cord injury, traumatic brain injury, and stroke. Unlike traditional glucocorticoid steroids, lazaroids were designed to be devoid of hormonal side effects while retaining and enhancing antioxidant properties.

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

Materials:

-

Pregna-1,4,9(11)-triene-3,20-dione

-

Iodine

-

Pyridine

-

1-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)piperazine

-

Appropriate solvents (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

21-Iodination of the Steroid Nucleus: The synthesis would likely begin with the iodination of the C-21 position of the pregna-1,4,9(11)-triene-3,20-dione backbone. This can be achieved by reacting the steroid with iodine in the presence of a base like pyridine. The reaction mixture is typically stirred at room temperature under an inert atmosphere until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Nucleophilic Substitution: The resulting 21-iodo-pregna-1,4,9(11)-triene-3,20-dione is then reacted with 1-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)piperazine in a suitable solvent such as DMF or THF. This is a nucleophilic substitution reaction where the piperazine nitrogen displaces the iodide at the C-21 position. The reaction is typically carried out at an elevated temperature to ensure completion.

-

Purification: The final product, this compound, is then purified from the reaction mixture using standard techniques such as column chromatography on silica gel. The structure of the purified compound should be confirmed by analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mechanism of Action and Signaling Pathways

This compound exerts its protective effects primarily through the inhibition of lipid peroxidation and scavenging of reactive oxygen species (ROS). This action is crucial in conditions of ischemia-reperfusion injury where a burst of ROS production leads to significant cellular damage.

Inhibition of Lipid Peroxidation

Lipid peroxidation is a chain reaction that degrades lipids, leading to cell membrane damage and the formation of reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE). This compound integrates into the cell membrane and can donate a hydrogen atom to lipid peroxyl radicals, thus terminating the chain reaction.

Caption: Inhibition of the lipid peroxidation chain reaction by this compound.

Modulation of Apoptotic Pathways

By reducing oxidative stress, this compound can indirectly influence signaling pathways leading to apoptosis (programmed cell death). Excessive ROS can activate pro-apoptotic proteins and inactivate anti-apoptotic proteins, tipping the cellular balance towards death.

Caption: this compound's role in mitigating apoptosis by inhibiting ROS burst.

Quantitative Data from Preclinical Studies

The efficacy of this compound has been evaluated in numerous preclinical models. The following tables summarize key quantitative findings.

Table 1: Effect of this compound on Markers of Oxidative Stress in Rat Models of Ischemia-Reperfusion (I/R) Injury

| Parameter | Model | Treatment Group | Control Group | Percentage Change | Reference |

| Malondialdehyde (MDA) | Cerebral I/R | Reduced | Elevated | - | |

| Superoxide Dismutase (SOD) | Cerebral I/R | Partially Restored | Decreased | + | |

| Glutathione (GSH) | Cerebral I/R | Partially Restored | Decreased | + | |

| Creatinine | Renal I/R | 0.54 ± 0.05 mg/dL | 0.69 ± 0.06 mg/dL | -21.7% | |

| Total Protein | Hypoxia-Reoxygenation | Decreased | Normal | -7.34% | |

| RDW | Hypoxia-Reoxygenation | 14.2 ± 0.4 % | 14.9 ± 0.5 % | -4.7% | |

| MPV | Hypoxia-Reoxygenation | 8.6 ± 0.3 fL | 7.6 ± 0.2 fL | +13.2% |

Table 2: Concentration-Dependent Inhibition of LDL Peroxidation by this compound

| This compound Concentration | Inhibition of TBARS Formation | Reduction of α-tocopherol disappearance | Reference |

| 20 µM | Significant reduction | ~47% |

Key Experimental Protocols

Lipid Peroxidation Assay (TBARS Method)

This protocol is used to quantify malondialdehyde (MDA), a key indicator of lipid peroxidation.

Materials:

-

Tissue homogenate or plasma sample

-

Trichloroacetic acid (TCA) solution (20%)

-

Thiobarbituric acid (TBA) solution (0.67%)

-

Butylated hydroxytoluene (BHT)

-

Spectrophotometer

Procedure:

-

Sample Preparation: Homogenize tissue samples in a suitable buffer. Add BHT to prevent ex vivo lipid peroxidation.

-

Protein Precipitation: Add TCA to the sample to precipitate proteins. Centrifuge and collect the supernatant.

-

Reaction with TBA: Mix the supernatant with TBA solution. Heat the mixture at 95°C for 30 minutes to form a pink-colored MDA-TBA adduct.

-

Measurement: Cool the samples and measure the absorbance of the adduct at 532 nm using a spectrophotometer.

-

Quantification: Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.

Caption: Workflow for the Thiobarbituric Acid Reactive Substances (TBARS) assay.

In Vivo Model of Focal Cerebral Ischemia and Reperfusion in Rats

This model is used to evaluate the neuroprotective effects of compounds like this compound.

Materials:

-

Male Sprague-Dawley or Wistar rats

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments

-

Monofilament nylon suture

-

This compound solution

Procedure:

-

Anesthesia and Surgical Preparation: Anesthetize the rat and make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Occlusion: Ligate the CCA and the ECA. Insert a monofilament nylon suture into the ICA via the ECA stump to occlude the middle cerebral artery (MCA).

-

Ischemia: Maintain the occlusion for a defined period (e.g., 90 minutes) to induce focal cerebral ischemia.

-

Reperfusion: Withdraw the suture to allow blood flow to resume, initiating the reperfusion phase.

-

Treatment: Administer this compound (e.g., intravenously) at a specific time point relative to ischemia or reperfusion.

-

Evaluation: After a set reperfusion period (e.g., 24 hours), evaluate neurological deficits and measure infarct volume in brain sections.

Conclusion

This compound is a well-characterized 21-aminosteroid with significant antioxidant and anti-lipid peroxidation properties. Its ability to mitigate oxidative stress and its downstream consequences, such as apoptosis, has been demonstrated in various preclinical models of ischemia-reperfusion injury. This technical guide provides a foundational understanding of its synthesis, mechanism of action, and methods for its evaluation, serving as a valuable resource for researchers in the field of neuroprotection and drug development. Further investigation into its clinical efficacy and the development of more targeted delivery systems may unlock its full therapeutic potential.

U-74389G (Methylated Tirilazad): A Technical Overview for Drug Development Professionals

An In-depth Guide to the Preclinical Profile of a Potent Antioxidant Lazaroid

Abstract

U-74389G, also known as methylated tirilazad, is a synthetic, non-glucocorticoid aminosteroid belonging to the lazaroid class of compounds. Developed as a potent inhibitor of iron-dependent lipid peroxidation, this compound has demonstrated significant cytoprotective effects in a variety of preclinical models of oxidative stress-mediated injury. This technical guide provides a comprehensive overview of the fundamental properties of this compound, with a focus on its mechanism of action, preclinical efficacy, and available experimental data. The information is intended for researchers, scientists, and professionals involved in the drug development process, offering a consolidated resource on the core characteristics of this investigational compound. While extensive preclinical data exists, particularly in the contexts of ischemia-reperfusion injury and equine laminitis, information regarding its clinical pharmacokinetics and specific interactions with intracellular signaling pathways remains limited in publicly accessible literature.

Introduction

This compound is a structural analogue of tirilazad mesylate, a well-characterized 21-aminosteroid. The lazaroid class of drugs was developed to mitigate the cellular damage caused by excessive free radical production and subsequent lipid peroxidation, which are key pathological events in a range of conditions including neurotrauma, ischemic stroke, and inflammatory diseases. This compound distinguishes itself through its potent antioxidant properties, which are attributed to its ability to scavenge lipid peroxyl radicals within cellular membranes, thereby preserving membrane integrity and function. This document synthesizes the available technical data on this compound, presenting its pharmacological profile in a manner conducive to scientific evaluation and further research.

Chemical and Physical Properties

While specific details on the chemical synthesis of this compound are not widely published, it is known to be a derivative of the steroid nucleus, modified to enhance its antioxidant activity and reduce glucocorticoid effects.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 21-[4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]pregna-1,4,9(11)-triene-3,20-dione maleate |

| Synonyms | Methylated Tirilazad, PNthis compound |

| Molecular Formula | C₃₇H₅₀N₆O₂ (maleate salt) |

| Molecular Weight | Not available |

| CAS Number | 153190-29-5 |

| Solubility | Soluble in DMSO and ethanol |

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of iron-dependent lipid peroxidation. By intercalating into the lipid bilayer of cell membranes, it effectively scavenges lipid peroxyl radicals, thus breaking the chain reaction of lipid peroxidation. This action helps to maintain the structural and functional integrity of cellular and subcellular membranes, which is critical in preventing the downstream consequences of oxidative stress, such as mitochondrial dysfunction, disruption of ion gradients, and eventual cell death.

While the direct upstream signaling pathways modulated by this compound have not been fully elucidated in the available literature, its established role as a potent antioxidant suggests an indirect influence on inflammatory and cell survival pathways that are sensitive to the cellular redox state. For instance, oxidative stress is a known activator of pro-inflammatory transcription factors such as NF-κB. By reducing the overall oxidative burden, this compound may consequently attenuate the activation of such pathways. The following diagram illustrates the general cellular consequences of oxidative stress and the putative points of intervention for an antioxidant agent like this compound.

Caption: General mechanism of oxidative stress and inflammation, with the inhibitory action of this compound on lipid peroxidation.

Preclinical Pharmacokinetics

Preclinical Efficacy

This compound has been evaluated in several preclinical models, demonstrating notable efficacy in conditions characterized by oxidative stress and inflammation.

Ischemia-Reperfusion Injury

A significant body of research has focused on the protective effects of this compound in models of ischemia-reperfusion (I/R) injury. In a rat model of renal I/R injury, administration of this compound was shown to improve kidney function.

Table 2: Effects of this compound in a Rat Model of Renal Ischemia-Reperfusion Injury

| Parameter | Effect of this compound Administration | Reference |

| Creatinine Levels | Significantly decreased by 21.02 ± 5.06% (p = 0.0001) | |

| Urea Levels | Significantly decreased by 11.35 ± 2.73% (P=0.0001) | |

| Mean Platelet Volume (MPV) | Significantly increased by 12.77 ± 3.07% (p |

Pharmacological Profile of U-74389G: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-74389G, a 21-aminosteroid, also known as a "lazaroid," is a potent antioxidant and inhibitor of lipid peroxidation. This technical guide provides a comprehensive overview of its pharmacological profile, including its mechanism of action, pharmacodynamics, and key experimental findings. The document details experimental protocols for cited studies and presents quantitative data in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions.

Introduction

This compound is a synthetic steroid analogue developed for its neuroprotective and antioxidant properties. Unlike glucocorticoids, it lacks hormonal activity. Its primary mechanism of action is the inhibition of iron-dependent lipid peroxidation, a key process in cellular injury observed in various pathological conditions such as trauma, ischemia, and neurodegenerative diseases. This guide synthesizes the current understanding of this compound's pharmacological effects and its potential as a therapeutic agent.

Mechanism of Action

The pharmacological effects of this compound are primarily attributed to its potent antioxidant and membrane-stabilizing properties. It effectively scavenges lipid peroxyl radicals, thereby interrupting the chain reaction of lipid peroxidation. This action protects cellular membranes from oxidative damage, preserving their integrity and function.

Inhibition of Lipid Peroxidation

This compound integrates into cellular membranes and inhibits the propagation of lipid peroxidation by donating an electron to lipid peroxyl radicals. This prevents the abstraction of hydrogen from adjacent fatty acids, thus breaking the cycle of oxidative damage.

Anti-inflammatory Effects

This compound has been shown to inhibit the activity of inducible nitric oxide synthase (iNOS), an enzyme that produces large amounts of nitric oxide (NO) during inflammation. By reducing excessive NO production, this compound mitigates the cytotoxic effects of NO and its reactive metabolite, peroxynitrite.

Anti-apoptotic Effects

Recent studies have indicated that this compound can suppress apoptosis. This is, in part, due to its ability to inhibit caspase-1, a key enzyme in the inflammatory and apoptotic signaling cascades.[1] By modulating these pathways, this compound helps to preserve cell viability in the face of various insults.

Pharmacodynamics

The pharmacodynamic effects of this compound have been demonstrated in a variety of in vitro and in vivo models, showcasing its protective capabilities across different pathological conditions.

In Vitro Studies

In a concentration-dependent manner, this compound has been shown to protect low-density lipoprotein (LDL) from oxidation induced by free radicals.[2] At a concentration of 20 µM, it significantly reduced the disappearance of alpha-tocopherol by approximately 47%.[2] Furthermore, it has demonstrated potent, time-dependent inhibition of caspase-1 with an apparent Ki value of 50.0 nM.[1]

In Vivo Studies

In animal models of traumatic brain injury (TBI), administration of this compound has been shown to improve mitochondrial function and reduce levels of reactive aldehydes.[3] In a fluid percussion injury model, a 3 mg/kg dose of this compound significantly reduced superoxide anion concentrations.[4] Studies in models of focal cerebral ischemia and reperfusion have shown that this compound reduces the concentration of malondialdehyde (MDA), a marker of lipid peroxidation, and decreases the number of apoptotic cells.[5] In a rat model of ischemia-reperfusion injury, a 10 mg/kg dose of this compound significantly decreased predicted creatinine levels by 21.02 ± 5.06%.[6]

Quantitative Data

The following tables summarize the quantitative data from key studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Model System | Concentration | Effect | Reference |

| LDL Oxidation | Human LDL | 20 µM | ~47% reduction in α-tocopherol disappearance | [2] |

| Caspase-1 Inhibition | Enzyme Assay | - | Apparent Ki = 50.0 nM | [1] |

| Nitrite Production | Endotoxin-stimulated macrophages | 12.5, 25, 50 µM | Significant inhibition | Not specified |

Table 2: In Vivo Efficacy of this compound in Traumatic Brain Injury (Rat Model)

| Dose (mg/kg) | Administration Route | Timing | Outcome Measure | Result | Reference |

| 0.3 (IV) + 1 (IP) | IV and IP | 15 min, 2h, 8h post-injury | Mitochondrial Respiration | - | [3] |

| 1 (IV) + 3 (IP) | IV and IP | 15 min, 2h, 8h post-injury | Mitochondrial Respiration | Significant improvement | [3] |

| 3 (IV) + 10 (IP) | IV and IP | 15 min, 2h, 8h post-injury | Mitochondrial Respiration | - | [3] |

| 10 (IV) + 30 (IP) | IV and IP | 15 min, 2h, 8h post-injury | Mitochondrial Respiration | - | [3] |

| 3 | Not specified | 60 min post-injury | Superoxide Anion Concentration | Significant reduction | [4] |

Table 3: In Vivo Efficacy of this compound in Ischemia-Reperfusion Injury

| Model | Animal | Dose (mg/kg) | Timing | Outcome Measure | Result | Reference |

| Focal Cerebral Ischemia | Rat | Not specified | Before ischemia | MDA levels, Apoptotic cells | Significant reduction (p < 0.01 for apoptosis) | [5] |

| Focal Cerebral Ischemia | Rat | Not specified | Before reperfusion | MDA levels, Apoptotic cells | Significant reduction (p < 0.05 for apoptosis) | [5] |

| Systemic Ischemia | Rat | 10 | Immediate post-ischemia | Predicted Creatinine Levels | 21.02 ± 5.06% decrease | [6][7] |

| Lung Ischemia | Pig | 3 (3 doses) | 60 & 30 min before, 30 min during occlusion | iNOS mRNA levels | 60.2% reduction | [8] |

Experimental Protocols

Traumatic Brain Injury Model (Controlled Cortical Impact)

A severe (2.2 mm) controlled cortical impact is induced in anesthetized young adult male rats.[3] this compound is administered intravenously at 15 minutes and 2 hours post-injury, followed by an intraperitoneal dose at 8 hours post-injury at varying doses (e.g., 0.3 mg/kg IV + 1 mg/kg IP, 1 mg/kg IV + 3 mg/kg IP, etc.).[3] At 72 hours post-injury, cortical mitochondria are isolated to measure respiratory rates.[3] Mitochondrial 4-HNE and acrolein are assessed as indicators of lipid peroxidation-mediated oxidative damage.[3]

Lipid Peroxidation Assay (Thiobarbituric Acid Reactive Substances - TBARS)

The extent of lipid peroxidation can be quantified by measuring the formation of malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) to form a colored product. Brain tissue is homogenized, and the homogenate is incubated with a TBA reagent at 95°C. The absorbance of the resulting supernatant is measured spectrophotometrically at 532 nm. The concentration of MDA is calculated using a standard curve.

Focal Cerebral Ischemia and Reperfusion Model

Right focal cerebral ischemia is induced in male Sprague-Dawley rats by the suture method.[5] this compound is administered either before the onset of ischemia or before reperfusion.[5] Brain tissue (cortex and striatum) is collected after varying durations of reperfusion to measure markers of lipid peroxidation (MDA) and antioxidant enzyme activity (SOD, GSH).[5] Apoptosis is detected using TUNEL staining.[5]

Signaling Pathways and Experimental Workflows

Diagram 1: this compound Inhibition of Lipid Peroxidation

References

- 1. Lazaroids U83836E and U74389G are potent, time-dependent inhibitors of caspase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 21-aminosteroid this compound inhibits low-density lipoprotein peroxidation induced by .OH and O2-. free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological inhibition of lipid peroxidative damage by the 21-aminosteroid this compound improves cortical mitochondrial function following traumatic brain injury in young adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The 21-aminosteroid this compound reduces cerebral superoxide anion concentration following fluid percussion injury of the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound suppresses lipid peroxidation and apoptosis following focal cerebral ischemia and reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Effect of the Antioxidant Drug “this compound” on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Effect of the Antioxidant Drug "this compound" on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lazaroid (this compound) ameliorates lung injury due to lipid peroxidation and nitric oxide synthase-dependent reactive oxygen species generation caused by remote systematic ischemia-reperfusion following thoracoabdominal aortic occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]

U-74389G: An In-depth Technical Guide on its Effects on Cellular Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

U-74389G, a 21-aminosteroid, is a potent antioxidant compound that has demonstrated significant efficacy in mitigating cellular damage induced by oxidative stress. Its primary mechanism of action involves the inhibition of lipid peroxidation, a critical process in the cascade of events leading to cellular injury and death. This technical guide provides a comprehensive overview of the effects of this compound on cellular oxidative stress, including its mechanism of action, quantitative effects on key oxidative stress markers, and detailed experimental protocols for evaluating its efficacy. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of oxidative stress and the development of novel antioxidant therapies.

Introduction to this compound and Cellular Oxidative Stress

Cellular oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defense systems. This imbalance leads to the oxidative damage of vital cellular components, including lipids, proteins, and DNA, and is implicated in the pathophysiology of a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and ischemia-reperfusion injury.

This compound, also known as Tirilazad, is a synthetic 21-aminosteroid ('lazaroid') that was developed for its potent antioxidant properties, specifically its ability to inhibit iron-dependent lipid peroxidation. Unlike glucocorticoids, this compound is devoid of hormonal activity, making it a promising therapeutic candidate for conditions associated with oxidative stress.

Mechanism of Action

The primary mechanism by which this compound combats oxidative stress is through the inhibition of lipid peroxidation . It achieves this by:

-

Scavenging Lipid Peroxyl Radicals: this compound acts as a chain-breaking antioxidant, directly scavenging lipid peroxyl radicals (LOO•) to terminate the lipid peroxidation chain reaction.

-

Membrane Stabilization: By inserting itself into cellular membranes, this compound can alter membrane fluidity and reduce the accessibility of lipids to ROS, thereby protecting the membrane from oxidative damage.

While the direct antioxidant activity is its principal mode of action, this compound has also been observed to indirectly restore the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). This is likely a consequence of the reduced oxidative load on the cell, allowing for the preservation and recovery of these enzymatic defenses. There is currently limited direct evidence to suggest that this compound directly upregulates the expression of these enzymes via signaling pathways like the Nrf2-ARE pathway.

Quantitative Effects on Oxidative Stress Markers

The efficacy of this compound in mitigating oxidative stress has been quantified in various experimental models. The following tables summarize the key findings.

| Parameter | Model System | This compound Concentration/Dose | Observed Effect | Reference |

| Lipid Peroxidation | LDL peroxidation induced by γ-radiolysis | 20 µM | Reduced α-tocopherol disappearance by approximately 47% | |

| Ischemia-reperfusion in rat brain | Not specified | Reduced concentrations of malondialdehyde (MDA) | ||

| Traumatic brain injury in rats | 1 mg/kg | Reduced levels of reactive aldehydes (4-HNE and acrolein) in mitochondria | ||

| Iron-induced lipid peroxidation in guinea-pig lens homogenates | 10 µM | Reduced levels of thiobarbituric acid reactive substances (TBARS) to basal values | ||

| Antioxidant Enzyme Activity | Ischemia-reperfusion in rat brain | Not specified | Partially restored the activities of superoxide dismutase (SOD) and concentrations of glutathione (GSH) | |

| Other Markers | Hypoxia-reoxygenation injury in rats | 10 mg/kg | Significantly decreased red blood cell distribution width (RDW) levels by 4.96% | |

| Ischemia-reperfusion injury in rats | 10 mg/kg | Significantly decreased predicted creatinine levels by 21.02% | ||

| Hypoxia-reoxygenation injury in rats | 10 mg/kg | Significantly increased predicted mean platelet volume (MPV) levels by 12.77% |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound in the context of cellular oxidative stress and a general workflow for its evaluation.

Early In Vitro Studies of U-74389G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-74389G, a 21-aminosteroid also known as a "lazaroid," is a synthetic compound developed for its potent antioxidant properties. It is structurally related to methylprednisolone but lacks glucocorticoid activity. Early research into this compound focused on its ability to inhibit lipid peroxidation, a key process in cellular injury observed in various pathological conditions, including ischemia-reperfusion injury and neurodegenerative diseases. This technical guide provides an in-depth overview of the core findings from early in vitro studies on this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its known mechanisms of action.

Core Mechanism of Action: Inhibition of Lipid Peroxidation

In vitro studies have established that this compound is a potent inhibitor of iron-dependent lipid peroxidation. Its mechanism is believed to involve its ability to partition into cell membranes and scavenge lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation. This protective effect has been demonstrated in various cell-free and cell-based assays.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early in vitro studies of this compound.

| Parameter | Assay System | Effect of this compound | Concentration | Reference |

| LDL Peroxidation | γ-radiolysis induced | Reduced formation of conjugated dienes and TBARS | Concentration-dependent | |

| α-Tocopherol Disappearance | γ-radiolysis induced LDL peroxidation | Reduced by ~47% | 20 µM | |

| Caspase-1 Inhibition | In vitro enzyme assay | Potent, time-dependent, and reversible inhibition | Ki = 50.0 nM |

Key In Vitro Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and information available from the early studies on this compound and related compounds.

Inhibition of LDL Peroxidation

Objective: To assess the ability of this compound to inhibit the oxidation of low-density lipoprotein (LDL) in vitro.

Materials:

-

Human LDL, isolated by ultracentrifugation

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Oxidation initiator (e.g., copper (II) sulfate or a free radical generator like AAPH)

-

Reagents for TBARS assay (see protocol below)

-

Spectrophotometer

Procedure:

-

Dialyze isolated human LDL against PBS to remove EDTA.

-

Dilute the LDL solution with PBS to a final concentration of 0.1-0.2 mg/mL.

-

Add this compound from a stock solution to achieve the desired final concentrations (e.g., 1-100 µM). Include a vehicle control.

-

Pre-incubate the LDL and this compound mixture for 15-30 minutes at 37°C.

-

Initiate lipid peroxidation by adding the oxidation initiator (e.g., 5-10 µM CuSO₄).

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 1, 2, 4, 6 hours), take aliquots of the reaction mixture for analysis of conjugated dienes and TBARS.

-

Conjugated Diene Measurement: Measure the absorbance of the reaction mixture at 234 nm. An increase in absorbance indicates the formation of conjugated dienes.

-

TBARS Assay: Perform a TBARS assay on the aliquots to quantify malondialdehyde (MDA), a secondary product of lipid peroxidation.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

Objective: To quantify lipid peroxidation by measuring malondialdehyde (MDA) and other thiobarbituric acid reactive substances.

Materials:

-

Trichloroacetic acid (TCA) solution (20% w/v)

-

Thiobarbituric acid (TBA) solution (0.67% w/v)

-

Butylated hydroxytoluene (BHT)

-

Sodium hydroxide (NaOH)

-

Malondialdehyde (MDA) standard (e.g., 1,1,3,3-tetramethoxypropane)

-

Spectrophotometer or fluorometer

Procedure:

-

To 0.5 mL of

An In-depth Technical Guide on U-74389G and its Role in Iron-Dependent Cellular Damage

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-74389G, a 21-aminosteroid (lazaroid), has demonstrated significant neuroprotective effects in various preclinical models of central nervous system (CNS) injury. Its primary mechanism of action is the potent inhibition of iron-dependent lipid peroxidation, a key process in a form of regulated cell death known as ferroptosis. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action in mitigating iron-dependent cellular damage. It includes a summary of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating neuroprotective strategies targeting oxidative stress and iron-mediated cell death.

Introduction to this compound and Iron-Dependent Cellular Damage

This compound, also known as tirilazad mesylate, is a synthetic, non-glucocorticoid 21-aminosteroid developed for its potent antioxidant and membrane-stabilizing properties. It belongs to a class of compounds called lazaroids, which are designed to inhibit lipid peroxidation at the cell membrane. Iron-dependent cellular damage, particularly through the process of ferroptosis, is a critical contributor to secondary injury cascades in various pathologies, including stroke, traumatic brain injury, and neurodegenerative diseases.

Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels. This process is distinct from other cell death mechanisms like apoptosis and necroptosis. The core of ferroptosis lies in the overwhelming of the cell's antioxidant capacity, particularly the glutathione peroxidase 4 (GPX4) system, which is responsible for detoxifying lipid peroxides.

This compound is a potent inhibitor of iron-dependent lipid peroxidation. Its lipophilic nature allows it to intercalate into cellular membranes, where it can scavenge lipid peroxyl radicals and stabilize the membrane, thereby preventing the propagation of lipid peroxidation. This action directly counteracts the central mechanism of ferroptosis, making this compound a promising therapeutic candidate for conditions where iron-dependent oxidative stress is a key pathological driver.

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative effects of this compound on key biomarkers of oxidative stress and cellular damage from various preclinical studies. These studies typically involve models of focal cerebral ischemia in rats, where this compound is administered to assess its neuroprotective capabilities.

Table 1: Effect of this compound on Malondialdehyde (MDA) Levels

Malondialdehyde (

Methodological & Application

Application Notes and Protocols for U-74389G Administration in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of U-74389G (Tirilazad Mesylate), a potent 21-aminosteroid inhibitor of lipid peroxidation, in rat models. The information compiled from various scientific studies is intended to guide researchers in designing and executing experiments involving this compound.

Summary of Quantitative Data

The following tables summarize the dosages and experimental contexts of this compound administration in rats as reported in the scientific literature.

Table 1: this compound Dosage and Administration Routes in Different Rat Models

| Experimental Model | Route of Administration | Dosage | Timing of Administration | Reference |

| Ischemia-Reperfusion | Intravenous (IV) | 10 mg/kg | Immediately before reperfusion | |

| Ischemia-Reperfusion | Intravenous (IV) | 6 mg/kg | 30 minutes before reperfusion (in recipient rats) | |

| Ischemia-Reperfusion | Intraperitoneal (IP) | 5 mg/kg | 30 minutes before ischemia | |

| Traumatic Brain Injury (TBI) | Intravenous (IV) + Intraperitoneal (IP) | 1 mg/kg (IV) at 15 min and 2h post-injury, followed by 3 mg/kg (IP) at 8h post-injury | Post-injury | |

| Endotoxin Shock | Intravenous (IV) | 7.5, 15, and 30 mg/kg | 5 minutes after endotoxin challenge | |

| Sepsis | Intraperitoneal (IP) | 10 mg/kg | 5 days after irradiation and subsequent E. coli inoculation |

Table 2: Reported Pharmacokinetic Parameters of Tirilazad Mesylate in Rats

| Parameter | Value | Route of Administration | Reference |

| Clearance (CL) | Approaches liver blood flow | Intravenous (IV) | |

| Metabolism | Primarily by liver 5 alpha-reductase | Not specified | |

| Gender Difference in Metabolism | Female rats have a greater in vitro metabolic capacity than male rats | Not specified |

Note: Detailed pharmacokinetic parameters such as half-life and volume of distribution for this compound in rats are not consistently reported across the reviewed literature. The clearance is noted to be rapid and approaching liver blood flow, suggesting a short half-life.

Experimental Protocols

Protocol 1: Intravenous Administration of this compound in a Rat Ischemia-Reperfusion Model

This protocol is based on methodologies described in studies investigating the neuroprotective effects of this compound.

1. Materials:

- This compound (Tirilazad Mesylate) powder

- Sterile 0.9% saline solution

- Citrate buffer (optional, for enhancing solubility)

- Sterile syringes and needles (27-30 gauge)

- Animal scale

- Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

- Surgical instruments for exposing the femoral or jugular vein

2. Solution Preparation:

- This compound is sparingly soluble in water. A common vehicle is an aqueous solution, potentially with a citrate buffer to aid dissolution. Some studies have also utilized a lipid emulsion to reduce venous irritation.

- To prepare a 10 mg/mL stock solution:

- Aseptically weigh the required amount of this compound powder.

- Dissolve in a minimal amount of a suitable solvent if necessary, as specified by the manufacturer.

- Bring the final volume up with sterile 0.9% saline.

- Ensure the solution is clear and free of particulates. If not, sonication or gentle warming may be required. The final solution should be sterile-filtered.

3. Animal Preparation and Administration:

- Weigh the rat to accurately calculate the required dose.

- Anesthetize the rat using an approved institutional protocol.

- Surgically expose the femoral or jugular vein.

- Slowly administer the calculated volume of the this compound solution intravenously. The injection volume should be appropriate for the size of the rat (typically not exceeding 5 mL/kg for a bolus injection).

- After administration, ligate the vessel and close the incision.

- Monitor the animal during recovery from anesthesia.

Protocol 2: Intraperitoneal Administration of this compound in a Rat Traumatic Brain Injury (TBI) Model

This protocol is a composite based on described TBI studies.

1. Materials:

- This compound (Tirilazad Mesylate) powder

- Sterile 0.9% saline solution

- Sterile syringes and needles (23-25 gauge)

- Animal scale

- Anesthetic (e.g., isoflurane)

- TBI induction device (e.g., controlled cortical impactor, weight-drop device)

2. Solution Preparation:

- Prepare the this compound solution as described in Protocol 1. The concentration should be adjusted to allow for an appropriate injection volume (typically up to 10 mL/kg for IP injections).

3. Animal Preparation and Administration:

- Induce TBI in the anesthetized rat using a standardized protocol.

- At the specified time point post-injury (e.g., 8 hours), weigh the rat.

- Restrain the rat by gently tilting it head-down to move the abdominal organs forward.

- Insert the needle into the lower right quadrant of the abdomen, avoiding the cecum.

- Aspirate to ensure the needle has not entered the bladder or intestines.

- Inject the calculated volume of the this compound solution into the peritoneal cavity.

- Return the animal to its cage and monitor for any adverse effects.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of Lipid Peroxidation

This compound primarily acts as a potent antioxidant by interrupting the process of lipid peroxidation within cell membranes. It achieves this by scavenging lipid peroxyl radicals, thereby breaking the chain reaction of lipid degradation.

Caption: this compound inhibits lipid peroxidation by scavenging lipid peroxyl radicals.

Inhibition of NF-κB Signaling Pathway

Some studies suggest that this compound may also exert anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway.

Caption: this compound may inhibit the NF-κB pathway, reducing inflammation.

General Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for an in vivo study in rats investigating the efficacy of this compound.

Application Notes and Protocols for Intravenous U-74389G in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intravenous use of U-74389G, a potent 21-aminosteroid (lazaroid) antioxidant, in various preclinical animal models. The protocols detailed below are based on published research and are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

Mechanism of Action

This compound is a potent inhibitor of lipid peroxidation, a key process in secondary injury cascades following ischemia-reperfusion, spinal cord injury, and traumatic brain injury. It acts as a free radical scavenger, protecting cell membranes from oxidative damage. By intercalating into the lipid bilayer, this compound helps to stabilize cell membranes. Its mechanism also involves the modulation of nitric oxide synthase (NOS) isoforms and the activation of acetylcholinesterase, which may contribute to its neuroprotective effects.

Quantitative Data Summary

The following tables summarize the intravenous dosage regimens of this compound used in various animal models.

Table 1: this compound Dosage in Rat Models

| Animal Model | Injury Type | Dosage | Timing of Administration | Reference |

| Rat | Ischemia-Reperfusion (Renal, Intestinal) | 10 mg/kg | Single IV injection immediately after ischemia and before reperfusion. | |

| Rat | Spinal Cord Injury (Compression) | Bolus IV injections: 15 mg/kg, 7.5 mg/kg, and 3.75 mg/kg | At 1, 2, and 3 hours post-injury, respectively. | |

| Rat | Traumatic Brain Injury (Controlled Cortical Impact) | IV injections: 1 mg/kg at 15 min and 2 hours post-injury, followed by an IP booster of 3 mg/kg at 8 hours post-injury. | Multiple administrations post-injury. | |

| Rat | Focal Cerebral Ischemia and Reperfusion | Not specified | Before ischemia or before reperfusion. |

Table 2: this compound Dosage in Pig Models

| Animal Model | Injury Type | Dosage | Timing of Administration | Reference |

| Pig | Ischemia-Reperfusion (Pancreatic, Liver) | 10 mg/kg | Single IV injection after ischemia and before reperfusion. | |

| Pig | Intracerebral Hemorrhage | Not specified | Not specified |

Experimental Protocols

Protocol for Intravenous this compound Administration in a Rat Model of Spinal Cord Injury

This protocol is adapted from studies on acute spinal cord compression trauma in rats.

Materials:

-

This compound (ensure appropriate formulation for intravenous injection)

-

Sterile saline or other appropriate vehicle

-

Anesthesia (e.g., ketamine/xylazine cocktail)

-

Surgical instruments for laminectomy

-

Spinal cord injury device (e.g., weight drop or clip compression)

-

Intravenous catheterization supplies (for jugular or tail vein)

-

Animal scale

-

Heating pad to maintain body temperature

Procedure:

-

Animal Preparation:

-

Anesthetize the rat using an approved protocol.

-

Shave and disinfect the surgical area over the thoracic spine.

-

Perform a laminectomy at the desired spinal level (e.g., T9-T10) to expose the spinal cord.

-

-

Induction of Spinal Cord Injury:

-

Induce a standardized spinal cord injury using a well-characterized method such as a weight drop or clip compression.

-

-

Intravenous Catheterization:

-

Cannulate the jugular vein or a lateral tail vein for intravenous access.

-

-

This compound Administration:

-

Prepare the this compound solution in a sterile vehicle at the desired concentration.

-

At 1 hour post-injury, administer the first bolus intravenous injection of this compound at a dose of 15 mg/kg.

-

At 2 hours post-injury, administer the second bolus intravenous injection of this compound at a dose of 7.5 mg/kg.

-

At 3 hours post-injury, administer the third bolus intravenous injection of this compound at a dose of 3.75 mg/kg.

-

-

Post-Operative Care and Monitoring:

-

Suture the muscle and skin layers.

-

Provide post-operative analgesia as per approved protocols.

-

Monitor the animal for recovery from anesthesia and for any adverse effects.

-

Provide manual bladder expression as needed.

-

Conduct behavioral testing (e.g., BBB locomotor rating scale) at specified time points post-injury to assess functional recovery.

-

At the study endpoint, perfuse the animal and collect spinal cord tissue for histological analysis.

-

Protocol for Intravenous this compound Administration in a Pig Model of Ischemia-Reperfusion Injury

This protocol is based on studies of pancreatic and liver ischemia-reperfusion in swine.

Materials:

-

This compound

-

Sterile vehicle for injection

-

Anesthesia and monitoring equipment suitable for swine

-

Surgical instruments for laparotomy and vessel occlusion

-

Intravenous catheterization supplies (e.g., for ear vein)

-

Blood collection tubes

Procedure:

-

Animal Preparation:

-

Anesthetize the pig and place it on a surgical table.

-

Intubate and maintain anesthesia with an appropriate inhalant anesthetic.

-

Establish intravenous access, typically in a marginal ear vein, for drug administration and fluid support.

-

-

Surgical Procedure:

-

Perform a midline laparotomy to expose the target organ (e.g., pancreas or liver).

-

Isolate the arterial supply to the organ.

-

-

Induction of Ischemia:

-

Occlude the arterial supply for a predetermined period (e.g., 30 minutes) to induce ischemia.

-

-

This compound Administration:

-

Just prior to reperfusion, administer a single intravenous bolus of this compound at a dose of 10 mg/kg.

-

-

Reperfusion:

-

Remove the vascular clamps to allow reperfusion of the organ.

-

-

Monitoring and Sample Collection:

-

Monitor physiological parameters throughout the procedure.

-

Collect blood samples at baseline, during ischemia, and at various time points during reperfusion to measure markers of organ damage and oxidative stress.

-

At the end of the experiment, euthanize the animal and collect tissue samples from the target organ for histological and biochemical analysis.

-

Visualizations

Caption: this compound signaling pathway in neuroprotection.

Caption: General experimental workflow for this compound studies.

U-74389G in Ischemia-Reperfusion Injury Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-74389G, a 21-aminosteroid or lazaroid, is a potent inhibitor of iron-dependent lipid peroxidation. It has been investigated for its neuroprotective and cytoprotective effects in various models of ischemia-reperfusion (I/R) injury. This document provides a comprehensive overview of the application of this compound in preclinical I/R injury models, including detailed experimental protocols and a summary of its effects on key biomarkers. The primary mechanism of action of this compound is attributed to its ability to intercalate into cell membranes and scavenge lipid peroxyl radicals, thereby mitigating oxidative damage, a key pathogenic event in I/R injury.

Data Presentation

The following tables summarize the quantitative data from various studies on the effects of this compound in different I/R injury models.

Table 1: this compound in Renal Ischemia-Reperfusion Injury Models

| Animal Model | Dosage and Administration | Ischemia/Reperfusion Time | Key Findings | Reference |

| Wistar Rats | 10 mg/kg, IV at reperfusion | 45 min / 60 min & 120 min | Significantly decreased predicted creatinine levels by 21.02 ± 5.06% (p=0.0001). | |

| Wistar Rats | 10 mg/kg, IV at reperfusion | 30 min / 60 min & 120 min | Ameliorated renal damage; however, ascorbic acid was found to be superior at 120 min of reperfusion based on histology and levels of MDA and TNF-α. |

Table 2: this compound in Myocardial Ischemia-Reperfusion Injury Models

| Animal Model | Dosage and Administration | Ischemia/Reperfusion Time | Key Findings | Reference |

| Sprague-Dawley Rats | 15 and 30 mg/kg, IV at reperfusion | 60 min / 60 min | Reduced necrotic area, myeloperoxidase activity, hydroxyl radical formation, plasma malondialdehyde, and lactate dehydrogenase. Increased survival rate. | |

| Swine | Added to cardioplegic solution | 45 min ischemic arrest / 120 min reperfusion | Reduced necrosis grades (0.0 vs 1.5 in controls, p<0.01). Lowered CK-MB and cardiac troponin T levels at 30, 60, and 120 min post-reperfusion. |

Table 3: this compound in Cerebral Ischemia-Reperfusion Injury Models

| Animal Model | Dosage and Administration | Ischemia/Reperfusion Time | Key Findings | Reference |

| Sprague-Dawley Rats | Not specified, administered before ischemia or before reperfusion | Not specified | Reduced MDA concentrations, partially restored SOD and GSH activities. Significantly reduced the number of apoptotic cells (p<0.01 when given before ischemia, p<0.05 when given before reperfusion). |

Table 4: this compound in Other Ischemia-Reperfusion Injury Models

| Organ | Animal Model | Dosage and Administration | Ischemia/Reperfusion Time | Key Findings | Reference |

| Pancreas | Swine | 10 mg/kg, IV at reperfusion | 30 min / 120 min | Did not show a significant therapeutic effect in attenuating pancreatic damage. No significant difference in MDA and TNF-α levels. | |

| Liver | Swine | 10 mg/kg, intracaval injection at reperfusion | 30 min / 60 min & 120 min | Did not exert protective effects against liver I/R-induced inflammation. Improved intestinal damage score in the 120 min reperfusion group. |

Experimental Protocols

Renal Ischemia-Reperfusion Injury in Rats

This protocol describes the induction of renal I/R injury in rats to evaluate the therapeutic effects of this compound.

Materials:

-

Male Wistar rats (250-300 g)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Surgical instruments (scissors, forceps, microvascular clamps)

-

This compound solution

-

Saline

Procedure:

-

Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature.

-

Perform a midline laparotomy to expose the abdominal cavity.

-

Gently retract the intestines to locate the renal pedicles.

-

Isolate the left renal artery and vein.

-

Induce ischemia by occluding the left renal artery with a microvascular clamp for 45 minutes.

-

At the end of the ischemic period, remove the clamp to initiate reperfusion.

-

Administer this compound (10 mg/kg) intravenously via the tail vein at the onset of reperfusion. The control group receives a corresponding volume of saline.

-

Allow reperfusion for 60 or 120 minutes.

-

Collect blood samples for biochemical analysis (e.g., creatinine).

-

Euthanize the animal and harvest the kidneys for histological examination.

U-74389G: Application Notes and Protocols for Renal Ischemia Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of U-74389G, a potent 21-aminosteroid (lazaroid) antioxidant, in preclinical studies of renal ischemia-reperfusion injury (IRI). This document details its mechanism of action, summarizes key quantitative findings from various studies, and provides detailed experimental protocols for its application in rodent models of renal ischemia.

Introduction

Renal ischemia-reperfusion injury is a significant cause of acute kidney injury, often occurring in the context of transplantation, surgery, and trauma. The pathophysiology of IRI is complex, involving oxidative stress, inflammation, and apoptosis. This compound has emerged as a promising therapeutic agent due to its ability to mitigate these detrimental processes. As an antioxidant, it primarily functions by inhibiting lipid peroxidation and scavenging oxygen-free radicals. Furthermore, it has been shown to modulate inflammatory responses by inhibiting cytokine release and neutrophil infiltration.

Mechanism of Action

This compound exerts its protective effects in renal IRI through a multi-faceted mechanism. A key action is the inhibition of iron-dependent lipid peroxidation within cell membranes, which is a critical event in oxidative damage. By stabilizing cell membranes, this compound helps to preserve the integrity and function of renal tubular cells, which are particularly vulnerable to ischemic injury. Additionally, studies have indicated that this compound can reduce the expression of inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), and decrease the infiltration of inflammatory cells into the kidney tissue.

Quantitative Data Summary

The following tables summarize the quantitative outcomes from key studies investigating the effects of this compound in animal models of renal ischemia.

Table 1: Effect of this compound on Renal Function Biomarkers

| Biomarker | Animal Model | This compound Dose | Ischemia Time | Reperfusion Time | % Change vs. Control | p-value | Reference |

| Serum Creatinine | Wistar Rats | 10 mg/kg | 45 min | 60 min | -21.02 ± 5.06% | p = 0.0001 | |

| Serum Creatinine | Wistar Rats | 10 mg/kg | 45 min | 120 min | -11.69 ± 3.16% (combined effect with reperfusion time) | p = 0.0005 | |

| Plasma Creatinine | Rats | 10 mg/kg (pre-treatment) | N/A (Glycerol-induced ARF) | N/A | -24% | p < 0.05 | |

| BUN | Rats | 10 mg/kg (pre-treatment) | N/A (Glycerol-induced ARF) | N/A | -31% | p < 0.05 | |

| Proteinuria | Rats | 10 mg/kg (pre-treatment) | N/A (Glycerol-induced ARF) | N/A | -85% | p < 0.05 |

Table 2: Effect of this compound on Markers of Oxidative Stress and Inflammation

| Biomarker | Animal Model | This compound Dose | Ischemia Time | Reperfusion Time | Outcome | p-value | Reference |

| Malondialdehyde (MDA) | Wistar Rats | 10 mg/kg | 30 min | 60 min & 120 min | Decreased levels, though less effective than ascorbic acid at 120 min | Not specified for this compound alone | |

| Tumor Necrosis Factor-α (TNF-α) | Wistar Rats | 10 mg/kg | 30 min | 60 min & 120 min | Decreased levels, though less effective than ascorbic acid at 120 min | p=0.049 (vs. ascorbic acid at 120 min) | |

| NF-κB Protein Expression | Rats | 10 mg/kg (pre-treatment) | N/A (Glycerol-induced ARF) | N/A | Significantly reduced | p < 0.05 | |

| Chemokine Gene Expression (MCP-1, RANTES) | Inbred F344 Rats | Not specified | Not specified | Not specified | Reduced expression | Not specified |

Experimental Protocols

The following are detailed protocols for inducing renal ischemia and administering this compound in a rat model, based on methodologies from cited studies.

Protocol 1: Acute Renal Ischemia-Reperfusion Model

Materials:

-

Male Wistar rats (280-350 g)

-

This compound (e.g., from CALBIOCHEM®)

-

Anesthetic agent (e.g., ketamine/xylazine cocktail)

-

Surgical instruments (scalpels, forceps, clamps)

-

Saline solution

-

Sutures

Procedure:

-

Animal Preparation: Acclimatize rats to laboratory conditions for at least 7 days prior to the experiment. Fast the animals overnight with free access to water.

-

Anesthesia: Anesthetize the rats according to approved institutional protocols.

-

Surgical Procedure:

-

Perform a midline laparotomy to expose the abdominal aorta.

-

Carefully dissect the aorta superior to the renal arteries.

-

-

Induction of Ischemia:

-

Induce ischemia by clamping the inferior aorta above the renal arteries for a predetermined duration (e.g., 30 or 45 minutes).

-

-

This compound Administration:

-

At the onset of reperfusion, administer this compound intravenously via the inferior vena cava at a dose of 10 mg/kg body weight.

-

-

Reperfusion:

-

Remove the clamp to initiate reperfusion.

-

Allow reperfusion for a specified period (e.g., 60 or 120 minutes).

-

-

Sample Collection:

-

At the end of the reperfusion period, collect blood samples via cardiac puncture for biochemical analysis (e.g., creatinine, BUN).

-

Perfuse the kidneys with cold saline and harvest the tissue for histological examination or molecular analysis.

-

-

Euthanasia: Euthanize the animals according to approved veterinary guidelines.

Protocol 2: Glycerol-Induced Acute Renal Failure Model

This model represents a myoglobinuric form of acute renal failure.

Materials:

-

Male rats

-

This compound

-

Glycerol (50% v/v in sterile water)

-

Metabolic cages

Procedure:

-

Pre-treatment: Administer this compound (10 mg/kg) to the treatment group for a specified duration (e.g., 21 days) prior to the induction of renal failure.

-

Induction of Acute Renal Failure:

-

Induce acute renal failure by a single intramuscular injection of 50% glycerol.

-

-

Monitoring and Sample Collection:

-

House the animals in metabolic cages for urine collection to measure parameters like proteinuria and sodium excretion.

-

After a designated period, collect blood samples for the analysis of plasma creatinine and BUN.

-

Harvest kidney tissue for vascular response studies and molecular analyses (e.g., NF-κB expression).

-

Conclusion

This compound has demonstrated significant therapeutic potential in experimental models of renal ischemia-reperfusion injury. Its antioxidant and anti-inflammatory properties contribute to the preservation of renal function and reduction of tissue damage. The provided protocols and data serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies for acute kidney injury. While effective, some studies suggest that its efficacy may be comparable to or, in some instances, less than other antioxidants like ascorbic acid, highlighting the need for further comparative studies.

Application Notes and Protocols for Testing U-74389G in a Cardiac Injury Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the therapeutic potential of U-74389G, a 21-aminosteroid of the lazaroid class, in a preclinical model of cardiac ischemia-reperfusion (I/R) injury. The provided methodologies are based on established experimental findings and are intended to guide researchers in designing and executing robust studies.

Introduction

This compound is a potent antioxidant that functions as an inhibitor of iron-dependent lipid peroxidation.[1][2] In the context of cardiac injury, particularly ischemia-reperfusion injury, the generation of reactive oxygen species and subsequent lipid peroxidation are key drivers of cellular damage. This compound has demonstrated cardioprotective effects in various animal models by mitigating this oxidative stress.[1][3][4][5][6][7] These protocols outline the necessary steps to investigate and quantify the efficacy of this compound in a controlled laboratory setting.

Mechanism of Action Signaling Pathway

The primary mechanism of this compound involves the inhibition of lipid peroxidation, a critical step in the cascade of events leading to cell membrane damage during reperfusion following an ischemic event. Additionally, this compound has been shown to inhibit inducible nitric oxide synthase (iNOS), which can contribute to oxidative damage.[8][9]

Caption: Mechanism of this compound in mitigating ischemia-reperfusion injury.

Experimental Protocols

Animal Model and Cardiac Injury Induction

A common and effective model for studying cardiac I/R injury is the temporary occlusion of a major coronary artery in a rodent model.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Anesthetic (e.g., sodium pentobarbital, 50 mg/kg)[5]

-

Mechanical ventilator

-

Surgical instruments for thoracotomy

-

Suture material (e.g., 6-0 silk)

-

This compound

-

Vehicle control (e.g., saline)

Procedure:

-

Anesthetize the animal and initiate mechanical ventilation.

-

Perform a left thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery with a silk suture.

-

Induce ischemia for a predetermined period (e.g., 30-60 minutes).[5][10]

-

Release the ligature to allow for reperfusion (e.g., 60-120 minutes).[2][5]

-

Administer this compound or vehicle at a specified time point (e.g., just prior to reperfusion).[1][5]

Experimental Groups

To ensure robust and interpretable results, the following experimental groups are recommended:

| Group ID | Description |

| SHAM | Animals undergo the surgical procedure without LAD occlusion. |

| I/R-Vehicle | Animals are subjected to ischemia and reperfusion and receive the vehicle control. |

| I/R + this compound (Low Dose) | Animals are subjected to I/R and treated with a low dose of this compound. |

| I/R + this compound (High Dose) | Animals are subjected to I/R and treated with a high dose of this compound. |

Experimental Workflow

The following diagram illustrates the general workflow for the in vivo experiment.

References

- 1. Cardioprotective effects of Lazaroid this compound on ischemia-reperfusion injury in canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]